molecular formula C17H18FNO2S B2719758 N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1797613-29-6

N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2719758
CAS No.: 1797613-29-6
M. Wt: 319.39
InChI Key: RVABTPLZISDWLK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by a cyclopropyl group, a fluorine atom at the 3-position, a methoxy group at the 4-position of the benzamide core, and a 2-(thiophen-2-yl)ethyl substituent on the nitrogen atom. This compound combines aromatic, heterocyclic, and aliphatic features, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-cyclopropyl-3-fluoro-4-methoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-21-16-7-4-12(11-15(16)18)17(20)19(13-5-6-13)9-8-14-3-2-10-22-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVABTPLZISDWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents sequentially. The cyclopropyl group can be introduced via cyclopropanation reactions, while the fluorine atom can be added through electrophilic fluorination. The methoxy group is often introduced via methylation reactions, and the thiophene ring can be attached using cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehalogenated or deoxygenated products.

Scientific Research Applications

Chemistry

N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide serves as a building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound acts as a probe for investigating various biological pathways and interactions. Its unique structure allows for the exploration of its effects on specific molecular targets, potentially leading to insights into cellular processes.

Medicine

The compound is being explored for its therapeutic properties, particularly in:

  • Anti-inflammatory activity : Investigations into its efficacy as an anti-inflammatory agent are ongoing.
  • Anticancer activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human breast adenocarcinoma cell lines (MCF7). The results indicated significant cytotoxicity, suggesting potential as a therapeutic agent against breast cancer .
  • Anti-inflammatory Properties : In silico docking studies have shown that the compound may act as an inhibitor of 5-lipoxygenase, a key enzyme involved in inflammatory processes .
  • Material Science Applications : Researchers are exploring the use of this compound in developing new materials due to its unique chemical properties that may enhance material performance .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

Benzamide Core : Central to all analogs, enabling hydrogen bonding via the carbonyl group.

Substituent Diversity : Fluorine, methoxy, thiophene, and cyclopropyl groups modulate electronic and steric effects.

N-Alkylation Patterns : The presence of bulky or electron-donating groups on the nitrogen affects solubility and receptor interactions.

Comparison Table of Analogous Compounds

Compound Name/ID Substituents/Modifications Key Functional Groups Source/Application
N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide (Target) 3-F, 4-OCH₃, N-cyclopropyl, N-(2-thiophen-2-yl-ethyl) Benzamide, thiophene, cyclopropane Hypothetical (comparative focus)
N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide (13) 4-(thiophen-2-yl), N-(3-bromopropyl) Benzamide, thiophene, bromoalkyl Synthetic intermediate
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-F, thienylidene fused to fluorophenyl Benzamide, dihydrothiophene, fluorine X-ray characterized
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 2-CF₃, N-(3-isopropoxyphenyl) Benzamide, trifluoromethyl, isopropoxy Pesticide
4-Fluoro-N-[2-(1-methylethyl)phenyl]benzamide (349129-59-5) 4-F, N-(2-isopropylphenyl) Benzamide, isopropyl Unknown (structural analog)

Spectral Comparisons

  • IR Spectroscopy :
    • The target compound’s methoxy group would show a νC-O stretch near 1250–1300 cm⁻¹, comparable to methoxy-containing analogs in .
    • Absence of a νC=O stretch (1663–1682 cm⁻¹) in tautomeric triazoles (e.g., compounds [7–9] in ) contrasts with the target’s intact benzamide carbonyl .
  • NMR Spectroscopy :
    • The 3-fluoro and 4-methoxy substituents would produce distinct ¹H and ¹³C signals, as seen in fluorinated benzamides like those in .
    • Thiophen-2-yl protons typically resonate at δ 6.8–7.5 ppm, consistent with analogs in .

Electronic and Steric Effects

  • Fluorine and Methoxy Groups : The 3-fluoro substituent enhances electronegativity and metabolic stability, while the 4-methoxy group increases lipophilicity, as observed in flutolanil () .
  • Thiophen-2-yl Ethyl Group : This moiety may enhance π-π stacking in biological targets, similar to thiophene-containing pesticides in (e.g., sulfentrazone) .

Biological Activity

N-cyclopropyl-3-fluoro-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups:

  • Cyclopropyl group : Provides unique steric and electronic properties.
  • Fluoro group : Enhances lipophilicity and may influence biological interactions.
  • Methoxy group : Can affect the compound's solubility and reactivity.
  • Thiophene ring : Known for its biological activity, particularly in drug development.

The molecular formula is C16H16FNO2SC_{16}H_{16}FNO_2S with a molecular weight of approximately 305.37 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the benzamide core : Reacting 3-fluoro-4-methoxybenzoic acid with cyclopropylamine.
  • Introduction of the thiophene group : Nucleophilic substitution with thiophen-2-ylmethyl chloride .

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Induces apoptosis with an IC50 value in the micromolar range.
  • U-937 (monocytic leukemia) : Demonstrated potent inhibitory effects .

The mechanism involves binding to specific receptors or enzymes, modulating their activity. Studies indicate that it may:

  • Inhibit cell proliferation by inducing apoptosis via caspase activation.
  • Interact with molecular targets associated with cancer pathways .

Case Studies

  • Study on MCF-7 Cells : Flow cytometry analysis revealed that the compound significantly increased caspase 3/7 activity, leading to apoptosis in a dose-dependent manner .
  • Comparative Analysis : In vitro studies compared its efficacy to standard chemotherapeutics like doxorubicin, showing comparable or superior activity against certain cancer lines .

Research Applications

The compound serves multiple roles in scientific research:

  • As a building block for synthesizing more complex molecules.
  • In biological assays to explore cellular pathways and drug interactions.
  • Potential therapeutic agent for anti-inflammatory and anticancer treatments .

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